molecular formula C14H10Br2O2 B8244070 Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate

Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8244070
M. Wt: 370.03 g/mol
InChI Key: OEYLMTMPBDXWIO-UHFFFAOYSA-N
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Description

Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two bromine atoms at the 3’ and 5’ positions of the biphenyl structure, with a methyl ester group attached to the 4-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of a biphenyl precursor followed by esterification. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the biphenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

On an industrial scale, the production of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted biphenyl derivative, while coupling reactions can produce extended biphenyl systems with various functional groups .

Scientific Research Applications

Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dibromo-4-methylbenzoate
  • Methyl 3,5-dibromobenzoate
  • 2,2’-Dibromo-1,1’-biphenyl

Uniqueness

Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for selective functionalization and applications in various fields .

Properties

IUPAC Name

methyl 4-(3,5-dibromophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLMTMPBDXWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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